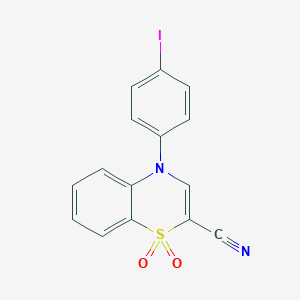

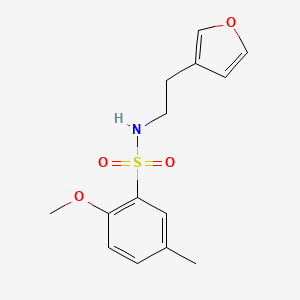

3-cyclopropyl-1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

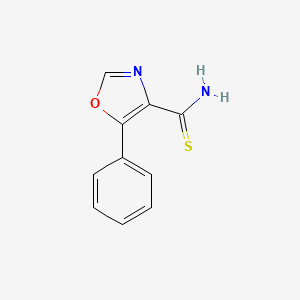

3-cyclopropyl-1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Quinazoline derivatives have been studied for their antimicrobial and antifungal properties. For instance, derivatives similar to the compound have been synthesized and evaluated for their ability to lower antimicrobial minimum inhibitory concentrations (MICs) in gyrase resistance mutants of Escherichia coli, illustrating their potential in combating antibiotic resistance. The design of these molecules is guided by their interactions with DNA gyrase, a critical enzyme for bacterial DNA replication, suggesting their utility in developing new antimicrobials (German et al., 2008).

Cancer Research

Quinazoline derivatives have also shown promise in cancer research, where their cytotoxic effects against various cancer cell lines have been evaluated. Novel quinazolinone derivatives, through synthesis and primary cytotoxicity evaluations, have emerged as potential anticancer agents. This demonstrates the compound's potential in contributing to the development of new cancer therapies by targeting specific cellular pathways or inducing cytotoxicity in cancer cells (Poorirani et al., 2018).

Chemical Synthesis and Mechanistic Insights

The compound and its analogs have been a subject of study in the context of understanding the mechanisms of light-induced cycloadditions, which are pivotal in green chemistry. Investigations into the microscopic mechanisms of related light-induced reactions offer insights into more efficient and environmentally friendly synthetic routes for complex quinazoline derivatives (He et al., 2021).

Development of Selective Agonists

Research into the development of selective agonists for specific receptors has also involved quinazoline derivatives. These studies provide foundational knowledge for the development of drugs with targeted therapeutic effects, minimizing side effects associated with broader activity spectra. This highlights the compound's relevance in the pharmaceutical sciences, particularly in drug design and pharmacology (Mukhopadhyay et al., 2016).

Eigenschaften

IUPAC Name |

3-cyclopropyl-1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3/c21-13-5-3-4-12(10-13)18-22-17(28-23-18)11-24-16-7-2-1-6-15(16)19(26)25(20(24)27)14-8-9-14/h1-7,10,14H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYAPEPZTPJQQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2372470.png)

![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2372482.png)

![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)

![4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2372490.png)